molecular formula C9H12<br>C9H12<br>C6H5CH(CH3)2 B3417033 Cumene CAS No. 68333-89-1

Cumene

Cat. No.: B3417033
CAS No.: 68333-89-1
M. Wt: 120.19 g/mol
InChI Key: RWGFKTVRMDUZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cumene, also known as isopropylbenzene, is an organic compound with the formula C₉H₁₂, appearing as a colorless liquid with a sharp, aromatic odor . It is a flammable liquid with a boiling point of approximately 152–153 °C and a density of 0.86 g/cm³ at 20 °C . It has low solubility in water but is miscible with many common organic solvents such as ethanol, ether, and acetone . Primarily, this compound is a crucial industrial and research intermediate; over 95% of its production is dedicated to the synthesis of phenol and acetone via the this compound process . It also serves as a precursor in the manufacturing of other important chemicals, including styrene, α-methylstyrene, acetophenone, and the herbicide isoproturon . Furthermore, this compound is utilized as a thinner for paints, enamels, and lacquers, and as a solvent for fats and resins . It can be found as an ingredient in specialty products like thread-locking fluids . Researchers should note that this compound is a flammable liquid and requires careful handling. It has a flash point of 31–43 °C and can form explosive peroxides upon long-term exposure to air . Safety data indicates that it may cause skin and eye irritation, and inhalation can lead to respiratory irritation and central nervous system effects such as headache and dizziness . Prolonged skin contact may cause dermatitis . Appropriate personal protective equipment (PPE), including gloves and eye protection, is essential. Always refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. This product is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cumene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGFKTVRMDUZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12, Array
Record name CUMENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CUMENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021827
Record name Cumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cumene appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May be moderately toxic by inhalation, ingestion and skin absorption., Liquid, Colorless liquid with a sharp, penetrating, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, penetrating, aromatic odor.
Record name CUMENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, (1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cumene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/380
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Isopropylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034029
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CUMENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CUMENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/775
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cumene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0159.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

306.3 °F at 760 mmHg (USCG, 1999), 152.4 °C, 152.00 to 153.00 °C. @ 760.00 mm Hg, 152 °C, 306 °F
Record name CUMENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isopropylbenzene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isopropylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034029
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CUMENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CUMENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/775
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cumene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0159.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

96 °F (USCG, 1999), 39 °C, 102 °F (39 °C) (Closed cup), 31 °C c.c., 96 °F
Record name CUMENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cumene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/380
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Isopropylbenzene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CUMENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CUMENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/775
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cumene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0159.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble (NIOSH, 2023), In water, 61.3 mg/L at 25 °C, In water, 50 mg/L at 20 °C, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Soluble in many organic solvents, 0.0613 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), Insoluble
Record name CUMENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isopropylbenzene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isopropylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034029
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CUMENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Cumene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0159.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.866 at 59 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.862 at 20 °C/4 °C, % in saturated air at 38.3 °C and 760 mm Hg: 1.32; density of saturated vapor-air mixture at 38 °C and 760 mm Hg (Air = 1): 1.03, Relative density (water = 1): 0.90, 0.86
Record name CUMENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isopropylbenzene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CUMENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CUMENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/775
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cumene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0159.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.1 (Air = 1), Relative vapor density (air = 1): 4.2
Record name Isopropylbenzene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CUMENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

25.85 mmHg (USCG, 1999), 4.5 [mmHg], 4.5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 427, 8 mmHg
Record name CUMENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cumene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/380
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Isopropylbenzene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CUMENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CUMENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/775
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cumene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0159.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Sulfur compounds 2 ppm, Max; Olefinic materials 200-700 ppm
Record name Isopropylbenzene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

98-82-8
Record name CUMENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cumene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cumene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropylbenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cumene
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/cumene-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Benzene, (1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cumene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUMENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q54S3XE7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isopropylbenzene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isopropylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034029
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CUMENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CUMENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/775
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cumene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/GR82D818.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-140.9 °F (USCG, 1999), -96.0 °C, -96.9 °C, -96 °C, -141 °F
Record name CUMENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isopropylbenzene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isopropylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034029
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CUMENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CUMENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/775
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cumene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0159.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Scientific Research Applications

Production of Phenol and Acetone

Cumene is predominantly used (about 95% of its total production) as a precursor for phenol and acetone via the this compound process:

  • Phenol Production: this compound is oxidized to this compound hydroperoxide, which is then cleaved to yield phenol and acetone.
  • Acetone Production: This process generates acetone as a co-product, which is widely used as a solvent and in the manufacturing of plastics.
ApplicationDescriptionPercentage Usage
PhenolPrecursor for plastics, resins~95%
AcetoneSolvent in industrial processesCo-product

Synthesis of Other Chemicals

This compound serves as an intermediate in the synthesis of various other chemicals:

  • Styrene and α-Methylstyrene: These compounds are essential in the production of polystyrene plastics.
  • Detergents and Surfactants: this compound derivatives are utilized in the formulation of cleaning products.
  • Di-isopropylbenzene (DIPB): Used in various chemical reactions and as a solvent.

Industrial Uses

In addition to its role as a chemical intermediate, this compound has several industrial applications:

  • Solvent Properties: It is used as a solvent for fats, resins, and paints.
  • Catalyst Role: this compound acts as a catalyst in the production of acrylic and polyester resins.
  • Fuel Additive: Minor amounts are blended into gasoline to enhance octane ratings .

This compound in the Plastic Industry

A study conducted by Mitsubishi Chemical Corporation highlights the role of this compound in producing styrene, which is pivotal for manufacturing various plastic products. The efficiency of this compound conversion to styrene has been optimized using advanced catalytic processes, leading to reduced waste and improved sustainability .

Environmental Impact Assessment

Research published by the National Toxicology Program indicates that while this compound is essential for industrial applications, its inhalation exposure has raised concerns regarding carcinogenicity based on animal studies. This has led to increased scrutiny and regulatory measures in industries utilizing this compound .

Economic Significance

The global demand for this compound continues to grow due to its extensive use across industries such as plastics, paints, and pharmaceuticals. The market dynamics are influenced by factors such as:

  • Raw Material Availability: As a derivative of petroleum, fluctuations in crude oil prices directly affect this compound production costs.
  • Regulatory Environment: Stricter regulations on hazardous materials have prompted companies to innovate safer production methods .

Chemical Reactions Analysis

Oxidation to Cumene Hydroperoxide (CHP)

This compound undergoes autoxidation in the presence of oxygen to form this compound hydroperoxide (CHP), a reaction central to the this compound process .

Reaction Mechanism:

  • Initiation : Thermal decomposition of CHP generates cumyl radicals (C₆H₅C(CH₃)₂- ), which propagate the chain reaction .

  • Propagation :

    C₆H₅C(CH₃)₂- +O₂C₆H₅C(CH₃)₂OO- \text{C₆H₅C(CH₃)₂- } + \text{O₂} \rightarrow \text{C₆H₅C(CH₃)₂OO- } C₆H₅C(CH₃)₂OO- +C₆H₅C(CH₃)₂HC₆H₅C(CH₃)₂OOH+C₆H₅C(CH₃)₂- \text{C₆H₅C(CH₃)₂OO- } + \text{C₆H₅C(CH₃)₂H} \rightarrow \text{C₆H₅C(CH₃)₂OOH} + \text{C₆H₅C(CH₃)₂- }
  • Termination : Radical recombination forms non-reactive products like dicumyl peroxide .

Key Parameters:

ParameterValue/ObservationSource
Onset Temperature75°C (80 wt% CHP in this compound)
Activation Energy61.92 kJ/mol (70–100°C)
Heat of Reaction1,200 ± 50 J/g (80 wt% CHP)
Oxygen LimitationCritical above 100°C

Hock Rearrangement of CHP to Phenol and Acetone

CHP undergoes acid-catalyzed Hock rearrangement, yielding phenol and acetone .

Reaction Steps:

  • Protonation : CHP’s hydroperoxy oxygen is protonated.

  • Phenyl Migration : Benzyl group shifts, forming a carbocation intermediate.

  • Hydrolysis : Water attacks the carbocation, producing phenol and acetone.

C₆H₅C(CH₃)₂OOHH⁺C₆H₅OH+(CH₃)₂CO\text{C₆H₅C(CH₃)₂OOH} \xrightarrow{\text{H⁺}} \text{C₆H₅OH} + \text{(CH₃)₂CO}

Catalysts and Efficiency:

  • Traditional Catalyst : Sulfuric acid .

  • Alternative Catalyst : Acidified bentonite clay (cost-effective, reduced waste) .

  • Yield : >90% phenol with optimized conditions .

Thermal Decomposition of CHP

CHP decomposes exothermically, posing significant safety risks .

Decomposition Products:

  • Methylstyrene

  • Acetophenone

  • 2-Phenylpropan-2-ol

Hazard Parameters:

ParameterValue/ObservationSource
Decomposition Onset75°C (detectable exotherm)
Maximum Temperature200–300°C (depending on concentration)
Pressure RateIncreases with CHP concentration

CHP as a Radical Initiator

CHP serves as a radical initiator in polymerization and oxidation reactions .

Example Reaction:

Propene oxidation to propylene oxide:

CH₃CHCH₂+C₆H₅C(CH₃)₂OOHCH₃CHCH₂O+C₆H₅C(CH₃)₂OH\text{CH₃CHCH₂} + \text{C₆H₅C(CH₃)₂OOH} \rightarrow \text{CH₃CHCH₂O} + \text{C₆H₅C(CH₃)₂OH}

Byproduct Recycling:

  • 2-Phenylpropan-2-ol is dehydrated and hydrogenated back to this compound .

Competing Side Reactions

During oxidation, undesired byproducts form via secondary pathways :

ReactionProducts
CHP + this compoundDicumyl peroxide (DCP)
CHP DecompositionAcetophenone (ACP), 2-Phenylpropan-2-ol

Mitigation Strategies:

  • Temperature control (<100°C) to minimize decomposition .

  • Use of stabilizers to inhibit radical chain termination .

Comparison with Similar Compounds

Cumene vs. p-Cymene

  • Structural Similarity : Both compounds feature a benzene ring with an isopropyl group. However, p-cymene has an additional methyl group in the para position, whereas this compound lacks this substitution. The Tanimoto similarity index between this compound and p-cymene exceeds 99%, making them near-isostructural .
  • Physicochemical Properties :

    Property This compound p-Cymene
    Molecular Weight (g/mol) 120.19 134.22
    Boiling Point (°C) 152.4 177–178
    Vapor Pressure (kPa) 0.47 (25°C) 0.31 (25°C)
    • Emissions during production of both compounds involve propylene, but this compound uses benzene as a reactant, while p-cymene uses toluene .

This compound vs. Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX)

  • Structural Differences : this compound shares the aromatic benzene core with BTEX compounds but has a bulkier isopropyl substituent compared to the smaller alkyl groups in BTEX (e.g., methyl in toluene, ethyl in ethylbenzene) .
  • Toluene: Common solvent; this compound’s higher boiling point makes it suitable for high-temperature processes .
  • Toxicity: this compound exhibits a nongenotoxic carcinogenic mode of action (MOA) in rodents, similar to ethylbenzene and styrene, involving CAR/PXR nuclear receptor pathways .

This compound vs. Diisopropylbenzenes

  • Diisopropylbenzenes (e.g., 1,3-diisopropylbenzene, C₁₂H₁₈) are bulkier analogues with two isopropyl groups. These compounds have higher molecular weights (162.28 g/mol) and boiling points (~210°C) compared to this compound . They are used in specialty chemicals but lack this compound’s industrial scale in phenol production.

Comparison of Environmental and Industrial Behavior

Environmental Remediation

  • This compound : Biodegradable under both aerobic and anaerobic conditions via this compound dioxygenase enzymes. Remediation methods include activated carbon adsorption and bioremediation .
  • BTEX Compounds : Benzene is more persistent and requires advanced oxidation processes (AOPs), whereas this compound’s sorption tendency (Koc = 3.45) limits AOP efficacy .

Catalytic Oxidation

  • This compound oxidation to hydroperoxide achieves 85–90% selectivity at 353–403 K. Ionic liquids and carbon nanotubes enhance conversion (up to 30%) but prolong reaction times .
  • Ethylbenzene oxidation, in contrast, produces styrene with lower selectivity (~70–80%) due to competing pathways .

Key Data Tables

Table 1: Industrial Production Metrics

Compound Global Production (2025) Primary Use Key Catalyst
This compound 7 billion lbs (USA) Phenol/Acetone Solid phosphoric acid
p-Cymene N/A Fragrances/Solvents Zeolites
Ethylbenzene 35 million tons Styrene production ZSM-5 zeolite

Table 2: Toxicity and Regulatory Limits

Compound Carcinogenicity (IARC) OSHA PEL (ppm) Environmental Half-Life
This compound 2B (Possible) 50 7–14 days (water)
Benzene 1 (Confirmed) 1 10–20 days (air)
Toluene Not classified 200 1–7 days (soil)

Q & A

Q. What are the standard laboratory methods for synthesizing cumene, and how are reaction conditions optimized?

this compound is typically synthesized via Friedel-Crafts alkylation of benzene with propylene, using catalysts like H₃PO₄ (supported on silica) or zeolites (e.g., Beta, Y, or MCM-22) . Key variables include temperature (60–250°C), pressure (1–35 bar), and catalyst-to-feed ratio. Optimization involves balancing conversion efficiency with selectivity for this compound over polyalkylated byproducts (e.g., di-isopropylbenzene). Gas chromatography (GC) and nuclear magnetic resonance (NMR) are standard for product characterization .

Q. How do researchers characterize this compound oxidation products, and what analytical techniques are essential?

Oxidation of this compound produces this compound hydroperoxide (CHP), phenol, and acetone. High-performance liquid chromatography (HPLC) and Fourier-transform infrared spectroscopy (FTIR) are critical for tracking CHP formation and decomposition kinetics. Mass spectrometry (MS) identifies side products like acetophenone. Calibration curves for quantitative analysis must account for peroxide instability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is a volatile organic compound (VOC) with flammability (flash point: 31°C) and health risks (IARC Group 2b carcinogen). Researchers must use fume hoods, explosion-proof equipment, and personal protective gear (nitrile gloves, goggles). Storage requires inert atmospheres (N₂) to prevent peroxide formation. Emergency protocols for spills include neutralization with vermiculite and evacuation .

Advanced Research Questions

Q. How can computational tools like UniSim Design optimize this compound oxidation processes while balancing conversion and selectivity?

UniSim models reaction kinetics and mass transfer in oxidation reactors, incorporating activation energies for target (this compound → CHP) and side reactions (CHP → phenol/acetone). Sensitivity analyses vary temperature (90–130°C), oxygen partial pressure, and residence time to minimize total annual cost (TAC) while maximizing selectivity (70–85%). Economic trade-offs between capital costs (reactor size) and operational costs (energy, raw materials) are quantified .

Q. What methodologies resolve contradictions between experimental and theoretical data in this compound reaction mechanisms?

Discrepancies often arise from assumptions in kinetic models (e.g., ignoring radical-chain pathways). Researchers should:

  • Conduct in situ spectroscopic studies (e.g., Raman) to validate intermediate species.
  • Compare Arrhenius parameters from lab-scale experiments with computational fluid dynamics (CFD) simulations.
  • Use design of experiments (DoE) to isolate variables (e.g., catalyst deactivation, impurity effects) .

Q. How do environmental factors influence this compound biodegradation, and what experimental designs assess ecotoxicity?

this compound’s biodegradability (OECD 301F: >60% in 28 days) and ecotoxicity (LC50 for Daphnia magna: 0.8–1.2 mg/L) are tested via:

  • Microcosm studies : Soil/water systems with controlled microbial communities.
  • QSAR models : Predict bioaccumulation potential (log Kow = 3.6) and toxicity thresholds.
  • Mesocosm experiments : Simulate real-world exposure scenarios with aquatic organisms .

Methodological Guidance

Q. What strategies ensure reproducibility in this compound synthesis and oxidation experiments?

  • Catalyst characterization : Pre-activate zeolites via calcination (550°C) and confirm acidity via NH₃-TPD.
  • Standardized protocols : Document stirring rates, inert gas purging, and sampling intervals.
  • Reference materials : Include internal standards (e.g., deuterated this compound) in GC/MS analysis .

Q. How should researchers structure literature reviews to identify gaps in this compound-related studies?

  • Use databases (SciFinder, Reaxys) with keywords: “this compound kinetics,” “alkylation catalysts,” “hydroperoxide decomposition.”
  • Filter studies by publication date (last 10 years) and peer-reviewed journals.
  • Map trends using bibliometric tools (VOSviewer) to highlight understudied areas (e.g., non-zeolitic catalysts) .

Tables for Key Data

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystTemperature (°C)Selectivity (%)Byproduct Formation
H₃PO₄/SiO₂200–25085–90High (di-isopropyl)
Zeolite Beta120–16092–95Low
MCM-22100–14094–97Negligible
Source: Adapted from optimization studies

Table 2: Toxicity Profile of this compound

ParameterValueTest Method
Acute Inhalation LC5039 mg/L (rat, 4h)OECD 403
BiodegradabilityReadily biodegradableOECD 301F
CarcinogenicityIARC Group 2b (possible)IARC Monographs
Source: Safety data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cumene
Reactant of Route 2
Cumene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.